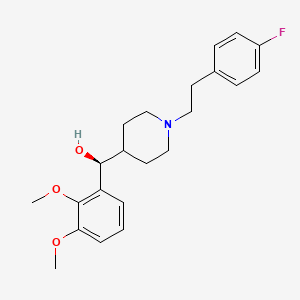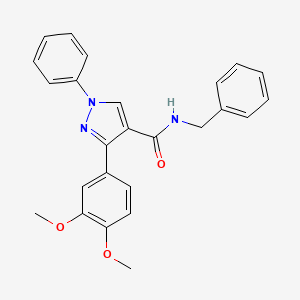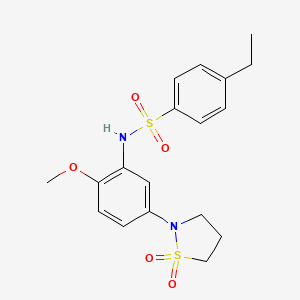
(-)-MDL 100907
Übersicht
Beschreibung
MDL 100009 ist ein selektiver Antagonist des 5-HT2A-Rezeptors. Es ist das S-Enantiomer von MDL 100151 und das entgegengesetzte Enantiomer von MDL 100907 . Diese Verbindung wird hauptsächlich in der wissenschaftlichen Forschung verwendet und ist nicht für den menschlichen Verzehr bestimmt .
Wissenschaftliche Forschungsanwendungen
MDL 100009 wird in der wissenschaftlichen Forschung, insbesondere im Studium von Serotoninrezeptoren, umfassend eingesetzt. Es dient als wertvolles Werkzeug zur Untersuchung der Rolle von 5-HT2A-Rezeptoren in verschiedenen physiologischen und pathologischen Prozessen . In der Chemie wird MDL 100009 verwendet, um Rezeptor-Ligand-Wechselwirkungen zu untersuchen und neue therapeutische Wirkstoffe zu entwickeln, die auf Serotoninrezeptoren abzielen. In der Biologie und Medizin wird es eingesetzt, um die Mechanismen zu verstehen, die psychischen Störungen zugrunde liegen, und um potenzielle Behandlungen für Erkrankungen wie Schizophrenie und Depression zu untersuchen .
Wirkmechanismus
MDL 100009 entfaltet seine Wirkung durch die selektive Antagonisierung des 5-HT2A-Rezeptors . Dieser Rezeptor ist an verschiedenen Neurotransmissionswegen beteiligt, und seine Blockade durch MDL 100009 kann die neuronale Aktivität modulieren. Der Wirkmechanismus der Verbindung beinhaltet die Bindung an den 5-HT2A-Rezeptor und die Verhinderung der Aktivierung nachgeschalteter Signalwege . Diese Interaktion kann Stimmung, Kognition und Wahrnehmung beeinflussen, was MDL 100009 zu einem wertvollen Werkzeug für die Erforschung psychischer Störungen macht.
Vorbereitungsmethoden
Die Synthese von MDL 100009 beinhaltet die klassische optische Auflösung der N-Nor-Zwischenprodukte, wodurch mindestens 98% enantiomere Reinheit erreicht werden. Die Synthese erfolgt in der Regel unter Verwendung chiraler Vorstufen, um das gewünschte Enantiomer zu erhalten. Industrielle Produktionsmethoden für MDL 100009 sind nicht weit verbreitet, aber die Synthese folgt im Allgemeinen ähnlichen Prinzipien, die in Laboreinstellungen verwendet werden.
Analyse Chemischer Reaktionen
MDL 100009 unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Gängige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel, Reduktionsmittel und Nucleophile. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. So können Oxidationreaktionen zu oxidierten Derivaten führen, während Substitutionsreaktionen zu substituierten Analoga von MDL 100009 führen können.
Wirkmechanismus
MDL 100009 exerts its effects by selectively antagonizing the 5-HT2A receptor . This receptor is involved in various neurotransmission pathways, and its blockade by MDL 100009 can modulate neuronal activity. The compound’s mechanism of action involves binding to the 5-HT2A receptor and preventing the activation of downstream signaling pathways . This interaction can influence mood, cognition, and perception, making MDL 100009 a valuable tool for studying psychiatric disorders.
Vergleich Mit ähnlichen Verbindungen
MDL 100009 ähnelt anderen 5-HT2A-Rezeptor-Antagonisten wie MDL 100907 und MDL 100151 . Es ist einzigartig in seiner enantiomeren Form, die zu unterschiedlichen pharmakologischen Eigenschaften führen kann. MDL 100907 zum Beispiel ist das entgegengesetzte Enantiomer von MDL 100009 und hat sich in bestimmten Tests als wirksamer erwiesen . Andere ähnliche Verbindungen sind Cyamemazin, Pancoprid und Iferanserin, die ebenfalls auf Serotoninrezeptoren abzielen, aber unterschiedliche Selektivitäts- und Wirksamkeitsprofile haben können .
Eigenschaften
IUPAC Name |
(S)-(2,3-dimethoxyphenyl)-[1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28FNO3/c1-26-20-5-3-4-19(22(20)27-2)21(25)17-11-14-24(15-12-17)13-10-16-6-8-18(23)9-7-16/h3-9,17,21,25H,10-15H2,1-2H3/t21-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXTGXYRHXAGCFP-NRFANRHFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(C2CCN(CC2)CCC3=CC=C(C=C3)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OC)[C@H](C2CCN(CC2)CCC3=CC=C(C=C3)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details











Synthesis routes and methods V
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)-2-phenylacetamide](/img/structure/B2529857.png)

![1-{[3-(2-Methylbenzyl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidin-2-one](/img/structure/B2529861.png)
![2-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2529863.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2529865.png)
![3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid;dihydrochloride](/img/structure/B2529866.png)



![1-[(4-chlorophenyl)methyl]-N-(3,5-dimethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2529874.png)
![2-[[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B2529877.png)


